4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-6-yl)morpholine |
InChI |
InChI=1S/C11H13N3O/c1-2-10(14-5-7-15-8-6-14)13-11-9(1)3-4-12-11/h1-4H,5-8H2,(H,12,13) |
InChI Key |
XHKHKHNFJOOZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Halogenated Pyrrolopyridine with Morpholine
The most efficient route involves coupling 6-bromo-1H-pyrrolo[2,3-b]pyridine with morpholine using Pd catalysts. Key steps include:
Mechanism : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by ligand exchange with morpholine and reductive elimination to form the C–N bond.
Example Protocol :
-
Combine 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 mmol) in dioxane.
-
Heat at 100°C under N₂ for 24 hours.
Protection-Deprotection Strategies
Tosyl Protection for Enhanced Reactivity
N-Protection of pyrrolopyridine improves coupling efficiency by preventing side reactions:
-
Protection : Treat 6-bromo-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (TsCl) in CH₂Cl₂/NaOH to yield 1-tosyl-6-bromo-pyrrolo[2,3-b]pyridine.
-
Coupling : React with morpholine using Pd(OAc)₂/Xantphos (yield: 78%).
-
Deprotection : Remove the tosyl group via hydrolysis with NaOH/dioxane at reflux.
SEM Protection for Acid-Sensitive Intermediates
-
Protection : Use SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in DMF with NaH at 0°C.
-
Advantages : SEM groups are stable under basic conditions and removable with TBAF.
Suzuki-Miyaura Coupling
Boronic Acid Functionalization
An alternative route employs Suzuki coupling between morpholine-containing boronic esters and halogenated pyrrolopyridines:
-
Boronic Ester Synthesis : Morpholine derivatives are converted to boronic esters via Miyaura borylation.
-
Coupling : React with 6-bromo-1H-pyrrolo[2,3-b]pyridine using PdCl₂(dppf) and K₂CO₃ in dioxane/water (80°C).
Optimization and Challenges
Ligand and Solvent Effects
Competing Side Reactions
-
N-Arylation vs. C–O Coupling : Morpholine’s nucleophilicity favors C–N bond formation, but excess base (Cs₂CO₃) minimizes O-arylation.
-
Homocoupling : Additives like TBAB suppress Pd-black formation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
| Method | Catalyst System | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Direct C–N Coupling | Pd₂(dba)₃/Xantphos | 85 | 24 | No protection needed |
| Tosyl-Protected | Pd(OAc)₂/Xantphos | 78 | 18 | Higher regioselectivity |
| Suzuki Coupling | PdCl₂(dppf) | 70 | 8 | Broad boronic ester availability |
Industrial-Scale Considerations
-
Cost Efficiency : Pd₂(dba)₃ is preferred over Pd(OAc)₂ for lower catalyst loading (2 mol% vs. 5 mol%).
-
Workflow : Telescoped protection/coupling/deprotection steps reduce isolation intermediates.
Emerging Techniques
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via agents such as hydrogen peroxide or potassium permanganate , yielding pyridine-N-oxide derivatives. These reactions are typically conducted under acidic or neutral conditions, with temperature control influencing selectivity.
Mechanism :
-
Hydrogen peroxide : Generates N-oxide derivatives via electrophilic addition to the pyridine ring.
-
Potassium permanganate : Oxidizes the pyrrolo-pyridine core, potentially altering aromaticity.
Substitution Reactions
Electrophilic substitution is common due to the electron-rich pyrrolo-pyridine system. Key examples include:
-
Bromination : Reacts with Br₂ in EtOAc at 0°C to form brominated derivatives .
-
Nitration : Substituent-directed nitration using HNO₃ or NaN₃ under acidic conditions .
-
Suzuki-Miyaura Cross-Coupling : At C-2 position using Pd catalysts and boronic acids (e.g., phenylboronic acid) under basic conditions .
Table 1: Substitution Reaction Conditions
| Reagent/Method | Conditions | Product Type |
|---|---|---|
| Br₂ | EtOAc, 0°C | Brominated derivatives |
| HNO₃/NaN₃ | Acidic medium | Nitrogen-substituted |
| Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80–90°C | Cross-coupled derivatives |
Acid-Base Reactions
The morpholine ring undergoes nucleophilic substitution under acidic or basic conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in EtOH under reflux.
-
Acylation : Forms amides via coupling with acid chlorides (e.g., benzoyl chloride).
Mechanism :
-
Acidic conditions : Protonation enhances electrophilicity of the alkylating agent.
-
Basic conditions : Morpholine’s lone pair facilitates nucleophilic attack.
Cyclization Reactions
The pyrrolo-pyridine core participates in oxidative cyclization:
-
Bromine-mediated cyclization : Involves intermediates like S–Br bonds and imine species, leading to fused heterocycles .
-
TEMPO trapping : Adding 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) isolates radical intermediates, revealing mechanistic pathways .
Scheme :
-
Bromination → S–Br bond formation.
-
Protonation → Imine intermediate.
-
Intramolecular cyclization → Final product.
Reduction Reactions
Transfer hydrogenation or catalytic hydrogenation reduces nitro groups and olefins:
-
Nitro group reduction : Uses H₂/THA (transfer hydrogenation agent) to yield amines .
-
Olefin reduction : Concomitant reduction of exocyclic double bonds during amide synthesis .
Table 2: Reduction Reaction Examples
| Reagent/Method | Conditions | Outcome |
|---|---|---|
| H₂/THA | Basic medium, reflux | Amines from nitro groups |
| Catalytic hydrogenation | H₂, Pd/C | Saturated derivatives |
Amination Reactions
Buchwald-Hartwig amination introduces amine groups:
-
Secondary amines : React with morpholine under EtOH reflux, followed by deprotection steps .
-
Catalytic amination : Uses benzophenone imine for C-N bond formation .
Key Challenge : Masking hydroxyl groups to avoid side reactions during amination .
Cross-Coupling and Deprotection
Suzuki-Miyaura coupling often precedes deprotection:
-
SEM (trimethylsilylethoxymethyl) deprotection : Releases formaldehyde, occasionally forming side products like tricyclic azaindoles .
Table 3: Cross-Coupling and Deprotection
| Step | Reagent/Method | Outcome |
|---|---|---|
| Suzuki coupling | Pd catalyst, boronic acid | Aryl-substituted derivatives |
| SEM deprotection | Acidic conditions | Primary amines (or side products) |
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Biology
- Enzyme and Receptor Inhibition: Research indicates that 4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine inhibits specific enzymes and receptors, notably fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation. This inhibition leads to apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Medicine
- Anticancer Properties: The compound has been explored for its ability to combat various cancers, including solid tumors such as lung and pancreatic cancer. Studies have shown promising results in inhibiting tumor growth and metastasis .
- Antiviral and Anti-inflammatory Effects: Investigations into its antiviral properties suggest potential applications in treating viral infections. Additionally, it exhibits anti-inflammatory effects that may benefit conditions characterized by inflammation .
Industry
- Material Development: Beyond medicinal applications, this compound is utilized in developing new materials and chemical processes, contributing to advancements in industrial chemistry.
Case Studies
-
Inhibition of Fibroblast Growth Factor Receptors:
A study demonstrated that this compound significantly inhibited FGFRs in vitro, leading to reduced proliferation of cancer cells. This finding supports its potential use as a therapeutic agent against cancers driven by FGFR signaling . -
Pharmacological Evaluation:
In a series of pharmacological evaluations, various derivatives of the compound were tested for their effects on inflammation and viral replication. Results indicated substantial activity against pro-inflammatory cytokine release in macrophages .
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound may also modulate signaling pathways such as the PI3K/AKT/mTOR pathway, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores
5-(1-Methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (3JA)
- Molecular Formula : C₁₄H₁₆N₆O
- Key Features : Incorporates a methylpyrazole substituent and a morpholine group. The pyrazole ring enhances binding affinity to ATP pockets in kinases, as evidenced by its association with PDB ligand 3JA .
- Comparison : The larger molecular weight (284.32 g/mol) compared to the target compound (206.24 g/mol) suggests differences in membrane permeability. The methylpyrazole group may improve selectivity for specific kinase targets, such as those in the PI3K/AKT/mTOR pathway .
PF-06454589 (Compound 28)
Pyrrolo[2,3-b]pyridine Derivatives with Varied Substituents
Ceralasertib (AZD6738)
- Structure : Features a (R)-3-methylmorpholine group and a sulfonimidoyl-cyclopropyl moiety .
- Activity : A potent ATR kinase inhibitor used in cancer therapy. The sulfonimidoyl group enhances metabolic stability compared to the target compound’s simpler morpholine substituent .
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
Purine and Pyrrolo[2,3-d]pyrimidine Analogues
6-(Piperidin-1-yl)-9H-purine (1c)
- Structure : Replaces morpholine with a piperidine ring.
- Impact : Piperidine’s higher basicity (pKa ~11) vs. morpholine’s (pKa ~8.3) alters protonation states under physiological conditions, affecting target binding .
7-(2-Azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3a)
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Solubility and Bioavailability : Morpholine-containing compounds (e.g., this compound, 3JA) exhibit improved aqueous solubility compared to piperidine or pyrrolidine analogues, critical for oral administration .
- Selectivity : Substituents like methylpyrazole (3JA) or sulfonimidoyl (Ceralasertib) confer target specificity. For instance, Ceralasertib’s sulfonimidoyl group reduces off-target effects in kinase inhibition .
- Synthetic Flexibility : Azidoethyl or bromoethyl groups (e.g., 3a, 2a) enable modular derivatization, a strategy less explored in the target compound .
Biological Activity
The compound 4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine represents a novel class of pyrrolopyridine derivatives, which have gained attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and efficacy against various diseases.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring fused to a pyridine nucleus, linked to a morpholine moiety. This structural configuration is significant as it influences the compound's biological activity and interaction with biological targets.
Biological Activity Overview
Research indicates that pyrrolopyridine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Antiviral Effects : Certain compounds in this class have demonstrated efficacy against viral infections.
- Metabolic Regulation : Some studies suggest potential applications in diabetes management through modulation of insulin sensitivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of SIK2 : This compound has been identified as an inhibitor of Salt-Inducible Kinase 2 (SIK2), which plays a role in various cellular processes, including metabolism and cell proliferation. Inhibiting SIK2 may offer therapeutic benefits in conditions like cancer and metabolic disorders .
- Antitumor Mechanisms : In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, it has exhibited cytotoxic effects against ovarian and breast cancer cell lines .
Anticancer Efficacy
A study conducted by Kalai et al. evaluated the cytotoxicity of several pyrrolopyridine derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
| Compound | Cancer Cell Line | IC50 (μM) | Toxicity to Non-Cancerous Cells |
|---|---|---|---|
| This compound | OVCAR3 | 15 | Low |
| This compound | SKOV3 | 20 | Low |
Antiviral Activity
In another investigation, the compound demonstrated antiviral properties against Herpes simplex virus type I and poliovirus. The mechanism involved interference with viral replication pathways .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable solubility and metabolic stability. However, further investigations are required to fully understand its pharmacokinetic profile in vivo .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, as inferred from analogous morpholine-containing heterocycles . Key parameters include:
- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine.
- Catalysts : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts improve regioselectivity in cross-coupling steps .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization achieves >95% purity. Yield optimization requires monitoring intermediates via TLC or LCMS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. For example, the morpholine moiety shows δ 3.52 ppm (s, 4H, morpholine-OCH₂) and δ 2.42 ppm (m, 5H, piperidine/morpholine-NCH₂) . Pyrrolopyridine protons appear at δ 7.42–8.21 ppm (aromatic region) .
- LCMS : Confirm molecular weight via ESI+ (expected [M+H]⁺ ~245–265 Da) .
- HRMS : Validate exact mass (e.g., 352.0893 Da for C16H17FN2O4S analogs) to distinguish isomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the kinase inhibitory activity of this compound derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyrrolopyridine C3/C5 positions or morpholine N-atom. For example, fluorination at C5 enhances metabolic stability .
- In vitro Assays : Test against kinase panels (e.g., MET, AXL) using ADP-Glo™ or TR-FRET assays. Compare IC₅₀ values with reference inhibitors (e.g., crizotinib, IC₅₀ = 5 nM for MET) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in kinase ATP pockets. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. How should researchers address contradictory biological activity data for this compound analogs in kinase inhibition studies?
- Methodological Answer :
- Replicate Experiments : Confirm activity across ≥3 independent assays to rule out batch variability .
- Structural Analysis : Use X-ray crystallography (e.g., PDB 3JA) to verify binding conformations. Substitutions altering pyrrolopyridine planarity may disrupt π-π stacking .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. What strategies are recommended for impurity profiling of this compound in pharmaceutical development?
- Methodological Answer :
- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in H₂O/ACN gradient (5→95% ACN over 30 min). Detect impurities at 254 nm .
- Identification : Compare retention times and MS/MS fragments with reference standards (e.g., Imp. B: 62337-66-0) .
- Quantification : Apply ICH Q3A guidelines; ensure impurities are <0.15% for preclinical batches .
Q. What experimental approaches validate the mechanism of action (MOA) of this compound in cellular models?
- Methodological Answer :
- Kinase Inhibition : Use phospho-specific antibodies (e.g., p-MET Y1234/1235) in Western blotting .
- Gene Knockdown : siRNA-mediated silencing of target kinases (e.g., MET) to confirm on-target effects .
- Rescue Experiments : Overexpress constitutively active kinase mutants; loss of compound efficacy confirms MOA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
